molecular formula C7H4BrIN2 B1292618 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-73-0

6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292618
CAS No.: 1000341-73-0
M. Wt: 322.93 g/mol
InChI Key: FCXXMGLYWFECRW-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of pyrrolopyridine derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrrolopyridine precursors. The process includes purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds or alkynyl derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXXMGLYWFECRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646774
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-73-0
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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